3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate
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Description
3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate is a useful research compound. Its molecular formula is C20H14FN3O3 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.10191948 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
In analytical chemistry, compounds like 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) are utilized as fluorogenic labeling reagents for sugars, demonstrating the sensitive HPLC-based detection of monosaccharides. The fluorescent 2-pyridylfuran (2-PF) moiety, resulting from the reaction of DPPD with sugars, enables the subfemtomole detection of the galactose-derived product and the analysis of monosaccharides in complex biological matrices such as blood and milk samples (Cai et al., 2014).
Sensor Development
Compounds featuring heteroatom-containing organic fluorophores, like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), exhibit intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. These properties make them suitable for use as fluorescent pH sensors in both solution and solid states and as chemosensors for detecting acidic and basic organic vapors (Yang et al., 2013).
Anticancer Research
Research on fluoro substituted benzo[b]pyrans and their derivatives has shown significant anti-lung cancer activity. These compounds, upon various chemical treatments, have been tested against several human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005).
Photophysical Properties
The study of heteroleptic cyclometalated iridium(III) complexes, incorporating N-phenyl-substituted pyrazoles and pyridyl pyrazole or triazole ligands, has yielded insights into achieving highly efficient, room-temperature blue phosphorescence. These complexes offer a basis for future design and synthesis of blue phosphorescent emitters (Yang et al., 2005).
Environmental Applications
Activated carbon derived from Pomegranate wood, modified with specific organic compounds, demonstrates rapid removal of toxic metal ion impurities. Optimization of this process through bee algorithm and response surface methodology confirms the potential for effective environmental detoxification applications (Ghaedi et al., 2015).
Properties
IUPAC Name |
[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-17-7-2-5-15(11-17)20(26)27-18-8-1-4-14(10-18)12-23-24-19(25)16-6-3-9-22-13-16/h1-13H,(H,24,25)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVRXDNPYIBKMG-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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